![molecular formula C16H20N6O B2457513 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 897758-30-4](/img/structure/B2457513.png)
2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
The compound is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms . They are found in many important biological molecules, including DNA and RNA .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as rilpivirine, an antiretroviral medication used to treat HIV, have been synthesized using various methods . The synthesis of rilpivirine involves several steps, including the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
This compound and its derivatives are primarily involved in the synthesis of novel heterocyclic structures. For instance, research by Rahmouni et al. (2014) focuses on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. These synthetic pathways provide a foundation for developing compounds with potential applications in pharmaceuticals and materials science (Rahmouni et al., 2014).
Potential Biological Activities
Some derivatives synthesized from similar core structures have shown remarkable biological activities. For example, a study on the synthesis of 3,5-diphenyl-1H-pyrazole derivatives revealed that certain compounds exhibited significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities (Bruno et al., 1994). Another study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016).
Charge Transfer Complexes
In the field of materials science, derivatives of the core compound have been studied for their ability to form charge transfer complexes. Al-Attas et al. (2009) investigated the charge transfer complexes formed between various heterocyclic amines and chloranilic acid, highlighting the potential applications of these complexes in the development of electronic and photonic materials (Al-Attas et al., 2009).
Antimicrobial and Anticancer Agents
Compounds derived from "2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol" have been evaluated for their antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, indicating the broad spectrum of pharmacological applications of these compounds (Hafez et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to interact with a variety of targets, including tyrosine kinases . These enzymes play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
It is likely that the compound interacts with its target(s) through its amino and pyrimidine groups, which are common structural features in many bioactive molecules .
Biochemical Pathways
Given the potential interaction with tyrosine kinases, it is plausible that the compound could influence pathways related to cell growth and differentiation .
Pharmacokinetics
It is noted that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are of interest .
Result of Action
Based on the potential interaction with tyrosine kinases, it is plausible that the compound could influence cell growth and differentiation .
properties
IUPAC Name |
2-[[6-(3,5-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-10-6-11(2)8-12(7-10)19-16-20-14(17-4-5-23)13-9-18-22(3)15(13)21-16/h6-9,23H,4-5H2,1-3H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBWLGDGRFIYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=C3C=NN(C3=N2)C)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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